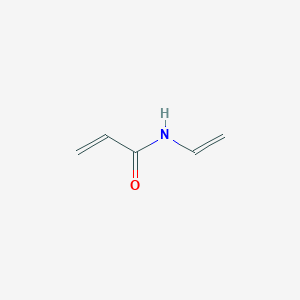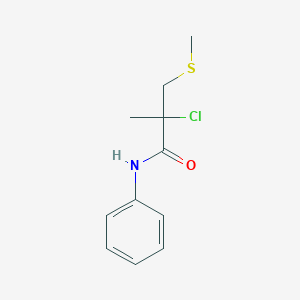
2-Chloro-2-methyl-3-(methylsulfanyl)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-methyl-3-(methylsulfanyl)-N-phenylpropanamide is an organic compound with a complex structure It contains a chloro group, a methyl group, a methylsulfanyl group, and a phenyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methyl-3-(methylsulfanyl)-N-phenylpropanamide typically involves multiple steps. One common method includes the reaction of 2-chloro-2-methylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl mercaptan to introduce the methylsulfanyl group. Finally, the resulting compound is treated with aniline to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-methyl-3-(methylsulfanyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The amide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or borane can be employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-2-methyl-3-(methylsulfanyl)-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-methyl-3-(methylsulfanyl)-N-phenylpropanamide involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups can participate in various chemical reactions, while the phenyl group can interact with aromatic systems in biological molecules. These interactions can affect the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-2-methylpropanoic acid
- 2-Chloro-3-methylbutane
- 2-Chloro-3-methyl-2-butene
Uniqueness
2-Chloro-2-methyl-3-(methylsulfanyl)-N-phenylpropanamide is unique due to the presence of both a chloro and a methylsulfanyl group on the same carbon atom, along with a phenyl group attached to the amide nitrogen
Propiedades
Número CAS |
37818-52-3 |
|---|---|
Fórmula molecular |
C11H14ClNOS |
Peso molecular |
243.75 g/mol |
Nombre IUPAC |
2-chloro-2-methyl-3-methylsulfanyl-N-phenylpropanamide |
InChI |
InChI=1S/C11H14ClNOS/c1-11(12,8-15-2)10(14)13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) |
Clave InChI |
FGFXOLPGXMQYRI-UHFFFAOYSA-N |
SMILES canónico |
CC(CSC)(C(=O)NC1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14667451.png)
![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
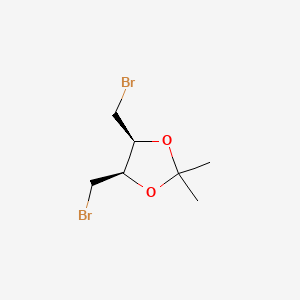

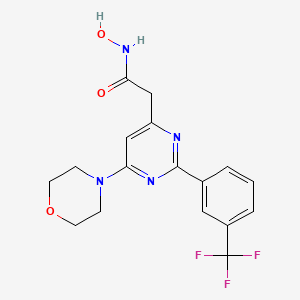
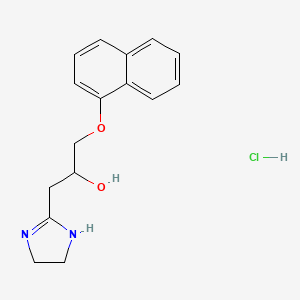
![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)
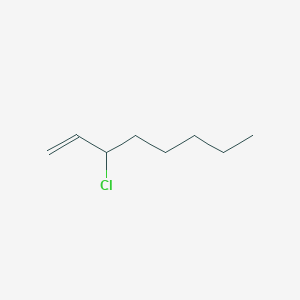
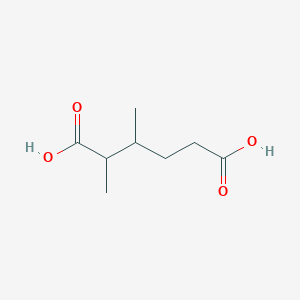
![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)

